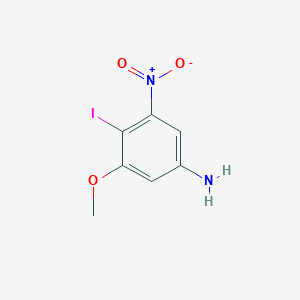
4-Iodo-3-methoxy-5-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7IN2O3 It is a derivative of aniline, featuring an iodine atom, a methoxy group, and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-iodo-3-methoxyaniline to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
4-Iodo-3-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Iodo-3-methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-Iodo-3-methoxy-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Iodo-3-methoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine and methoxy groups also contribute to the compound’s overall reactivity and specificity .
相似化合物的比较
Similar Compounds
4-Iodo-3-nitroaniline: Lacks the methoxy group, leading to different chemical properties and reactivity.
4-Chloro-3-methoxy-5-nitroaniline:
4-Bromo-3-methoxy-5-nitroaniline: Similar structure but with bromine instead of iodine, leading to variations in chemical behavior.
Uniqueness
4-Iodo-3-methoxy-5-nitroaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for specific applications in organic synthesis and medicinal chemistry. The combination of the methoxy and nitro groups further enhances its versatility as a chemical intermediate .
生物活性
4-Iodo-3-methoxy-5-nitroaniline is an organic compound with the molecular formula C₇H₈INO₃. It is characterized by the presence of iodine, methoxy, and nitro groups, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry and its effects on various biological systems.
This compound appears as a white crystalline solid and is soluble in organic solvents such as alcohols and ethers but insoluble in water. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈INO₃ |
| Molecular Weight | 251.05 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in alcohols, ethers; insoluble in water |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds such as 4-iodo-3-nitrobenzamide demonstrated selective cytotoxicity against tumor cells. The mechanism involves the reduction of nitro groups to nitroso derivatives within tumor cells, leading to apoptosis and cell death without affecting healthy cells at certain concentrations .
The biological activity of this compound is believed to involve several mechanisms:
- Nitro Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cellular damage and apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair .
Study on Tumor Cells
A study conducted on the effects of related iodinated compounds on various tumor cell lines found that these compounds could induce apoptosis through the nitroso pathway. The results showed that lower concentrations of these compounds were sufficient to exert cytotoxic effects on cancerous cells while maintaining low toxicity towards non-cancerous cells .
Toxicity Assessment
In toxicity studies involving animal models, no significant adverse effects were observed at doses up to 200 mg/kg when administered intraperitoneally for seven days. This suggests a favorable safety profile for potential therapeutic applications .
Applications in Drug Development
This compound serves as an important intermediate in synthesizing various pharmaceuticals. Its unique functional groups allow for modifications that can enhance biological activity or target specificity in drug design.
Summary of Applications
- Anticancer Agents : Potential use as a scaffold for developing new anticancer drugs.
- Organic Synthesis : Acts as a building block for synthesizing dyes and agrochemicals.
- Biological Probes : Utilized in studies examining enzyme interactions and cellular pathways.
属性
分子式 |
C7H7IN2O3 |
|---|---|
分子量 |
294.05 g/mol |
IUPAC 名称 |
4-iodo-3-methoxy-5-nitroaniline |
InChI |
InChI=1S/C7H7IN2O3/c1-13-6-3-4(9)2-5(7(6)8)10(11)12/h2-3H,9H2,1H3 |
InChI 键 |
NYAMJVRIZDMRMF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1I)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















